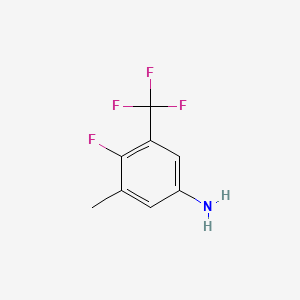

5-Fluoro-8-methyl-quinoline hydrochloride

Übersicht

Beschreibung

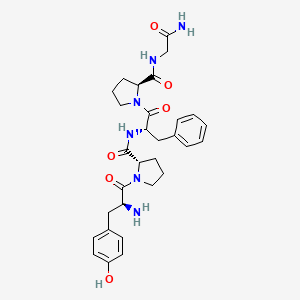

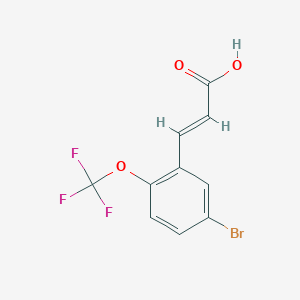

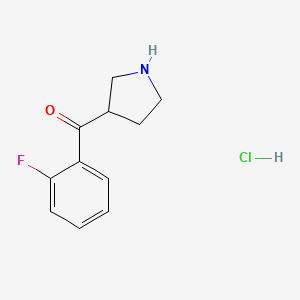

5-Fluoro-8-methyl-quinoline hydrochloride is a chemical compound with the molecular formula C10H9ClFN . It is an off-white solid and is used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoro-8-methyl-quinoline hydrochloride, has been a topic of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 5-Fluoro-8-methyl-quinoline hydrochloride is represented by the InChI code1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H . The molecular weight of this compound is 197.64 . Chemical Reactions Analysis

Quinoline derivatives, including 5-Fluoro-8-methyl-quinoline hydrochloride, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

5-Fluoro-8-methyl-quinoline hydrochloride is an off-white solid . It has a molecular weight of 197.64 .Wissenschaftliche Forschungsanwendungen

Fluorinated Quinolines: Synthesis, Properties, and Applications

- Summary of the Application : Fluorinated quinolines have been used in various fields due to their unique properties. They have been used in the synthesis of drugs with antibacterial, antineoplastic, and antiviral activities. The quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs. A number of fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .

- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds, and provide some other unique properties .

-

Antimalarial Drugs : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .

-

Antineoplastic Drugs : The antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

-

Heart Disease Treatment : Flosequinan is one of the drugs of the new generation for treatment of heart diseases .

-

Agricultural Applications : A number of fluorinated quinolines have found application in agriculture .

-

Liquid Crystals : Some fluorinated quinolines are also used as components for liquid crystals .

-

Cyanine Dyes : Cyanine dyes based on quinolines make a considerable share in commercial production .

- Enzyme Inhibitors : Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .

- Antibacterial Activity : The most known drugs belong certainly to the family of fluoroquinolones exhibiting a broad spectrum of antibacterial activity .

- Suppression of Shistosoma : Oxamniquine is used for suppression of shistosoma, which is considered to cause many diseases in tropical regions .

- Synthetic Methods : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Functionalization of Polyfluorinated Quinolines : Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

- Commercial Production : Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Zukünftige Richtungen

Quinoline motifs, including 5-Fluoro-8-methyl-quinoline hydrochloride, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing greener synthetic approaches and investigating new structural prototypes with more effective biological activities .

Eigenschaften

IUPAC Name |

5-fluoro-8-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKSQSQGNAMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-8-methyl-quinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)